molecular formula C17H13NO2 B11857048 4-(o-Tolyl)quinoline-3-carboxylic acid

4-(o-Tolyl)quinoline-3-carboxylic acid

Cat. No.: B11857048
M. Wt: 263.29 g/mol
InChI Key: CUPFUNNEOIHNSH-UHFFFAOYSA-N
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Description

4-(o-Tolyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a carboxylic acid group at the 3-position and an o-tolyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)quinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-toluidine derivatives with appropriate carboxylic acid precursors under acidic conditions. Another method includes the use of multicomponent reactions, such as the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes and pyruvic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, aldehydes, and various substituted quinoline compounds .

Scientific Research Applications

4-(o-Tolyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, the compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(o-Tolyl)quinoline-3-carboxylic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(2-methylphenyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)18-10-14(16)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

CUPFUNNEOIHNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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